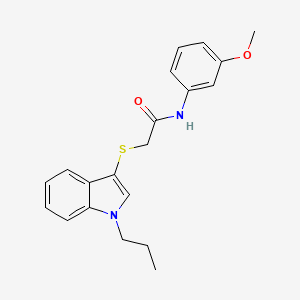

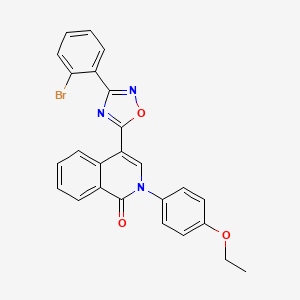

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical processes, starting from basic aromatic compounds or aniline derivatives. For example, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, a potent ligand, demonstrates the complexity and precision required in synthesizing such molecules. The process typically involves reactions such as acetylation, esterification, and alkylation under controlled conditions to ensure the introduction of specific functional groups at desired positions in the molecule (Ming-Rong Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to aromatic rings, possibly substituted with other functional groups such as fluoro, methoxy, or ethyl groups. Crystal structure analysis and spectroscopic methods (NMR, IR, MS) are commonly employed to elucidate their structure, revealing details such as molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and properties. For instance, the synthesis and crystal structure analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate highlight the importance of structural determination in assessing the compound's potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their functional groups, leading to reactions such as nucleophilic substitution, deacetylation, or conjugation with other molecules. Their reactivity can be exploited in the synthesis of more complex molecules or in modifications intended to enhance their biological activity or reduce toxicity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability play a significant role in the practical application of these compounds. For example, modifications in the structure of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were aimed at improving solubility and biological activity, demonstrating the impact of physical properties on the compound's utility (K. Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for specific interactions (e.g., hydrogen bonding, pi-pi stacking), are essential for designing compounds with desired functionalities. The chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide showcases the importance of understanding chemical properties for achieving specific outcomes (Deepali B Magadum & G. Yadav, 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanistic Insights

Chemoselective Acetylation : A study by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs synthesis, using immobilized lipase. This process optimization reveals the potential of similar compounds in drug synthesis, emphasizing the role of acyl donors and reaction conditions in achieving desired selectivity and yields (Magadum & Yadav, 2018).

Glutaminase Inhibition for Cancer Therapy : Research on BPTES analogs, including structures resembling the given chemical compound, highlighted their role as glutaminase inhibitors. These compounds show promise in cancer therapy by inhibiting a key enzyme in cancer cells' metabolism, demonstrating the therapeutic potential of such molecules (Shukla et al., 2012).

Applications in Disease Treatment and Diagnosis

Herbicidal Activity : Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating their potent herbicidal activities against dicotyledonous weeds. This showcases the agricultural applications of similar compounds (Wu et al., 2011).

Anti-inflammatory and Analgesic Activities : The synthesis of novel 2-(substituted phenoxy) acetamide derivatives has shown significant anti-inflammatory and analgesic activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating inflammation and pain (Rani et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11(19)15-7-6-12(22-15)8-9-18-16(20)10-21-14-5-3-2-4-13(14)17/h2-7H,8-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLCYDJTOGDLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)

![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)

![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)

![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)

![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)